2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzisothiazolone core with a trifluoromethyl phenyl group, making it a subject of interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of Benzisothiazolone Core: The initial step involves the synthesis of the benzisothiazolone core. This can be achieved through the cyclization of o-aminobenzenesulfonamide with a suitable carbonyl compound under acidic conditions.
Introduction of Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the benzisothiazolone, followed by the addition of a trifluoromethyl phenyl halide.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazolone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzisothiazolone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Medicine
The compound’s medicinal applications are primarily focused on its potential as an anti-inflammatory and antimicrobial agent. Its structural features enable it to inhibit the activity of certain enzymes and pathogens, making it a promising candidate for therapeutic development.
Industry
In the industrial sector, this compound is used in the formulation of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.
Mechanism of Action
The mechanism by which 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the biological pathway involved. This interaction is facilitated by the compound’s structural features, which allow it to fit precisely into the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
2-Benzisothiazolinone: A simpler analog lacking the trifluoromethyl phenyl group, used primarily as a biocide.
N-(3-Trifluoromethylphenyl)acetamide: Lacks the benzisothiazolone core, used in various chemical syntheses.
Uniqueness
The uniqueness of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide lies in its combined structural features, which confer enhanced biological activity and chemical reactivity. The presence of both the benzisothiazolone core and the trifluoromethyl phenyl group allows for a broader range of applications compared to its simpler analogs.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4S/c17-16(18,19)10-4-3-5-11(8-10)20-14(22)9-21-15(23)12-6-1-2-7-13(12)26(21,24)25/h1-8H,9H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMVGGAWCAUNCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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